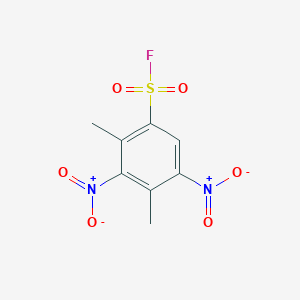

2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl fluoride

Description

Properties

IUPAC Name |

2,4-dimethyl-3,5-dinitrobenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O6S/c1-4-6(10(12)13)3-7(18(9,16)17)5(2)8(4)11(14)15/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYRGPZHJPEYBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1[N+](=O)[O-])S(=O)(=O)F)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2,4-Dimethylbenzenesulfonyl Chloride Intermediate

A key precursor is 2,4-dimethylbenzenesulfonyl chloride, prepared by sulfonylation of meta-xylene with chlorosulfonic acid, followed by chlorination:

- Reactants: Meta-xylene (2.65 kg), chlorosulfonic acid (total ~9.25 kg), and additives like anhydrous potassium sulfate or magnesium sulfate to control moisture.

- Conditions:

- Initial addition of chlorosulfonic acid at 10–20 °C under ice-water bath.

- Subsequent chlorination with phosphorus trichloride or phosphorus pentachloride at 15–20 °C.

- Workup: The sulfonylation mixture is slowly added into ice-water mixture below 15 °C to precipitate the sulfonyl chloride.

- Yield: Approximately 85–88% isolated yield of 2,4-dimethylbenzenesulfonyl chloride.

- Characterization: 1H NMR confirms aromatic and methyl protons consistent with substitution pattern.

| Step | Reagents & Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Meta-xylene + chlorosulfonic acid + K2SO4 | 10–20 | — | Slow addition, ice-water bath |

| 2 | Addition of PCl3 or PCl5 | 15–20 | — | Chlorination step |

| 3 | Quenching in ice-water | <15 | — | Precipitation and separation |

| Final | Isolation of 2,4-dimethylbenzenesulfonyl chloride | — | 85–88 | Confirmed by 1H NMR |

Nitration to Introduce 3,5-Dinitro Substituents

The nitration of the sulfonyl chloride intermediate to introduce nitro groups at the 3 and 5 positions is typically performed using mixed acid (sulfuric and nitric acid):

- Reagents: Sulfuric acid and nitric acid in approximately 1:1 mass ratio.

- Conditions:

- Temperature control between 60–110 °C to optimize nitration without overreaction.

- Reaction time around 2 hours.

- Workup: After nitration, the mixture is cooled, neutralized with sodium bicarbonate to pH 7, and the organic layer is separated and dried.

- Yield and Purity: High yields (~95–98%) and purity are reported for similar aromatic dinitro sulfonyl chlorides in analogous systems.

Conversion of Sulfonyl Chloride to Sulfonyl Fluoride

The final step involves fluorination of the sulfonyl chloride to obtain the sulfonyl fluoride:

- Fluorinating Agents: Potassium hydrogen fluoride (KHF2) or sulfuryl fluoride (SO2F2) can be used.

- Conditions:

- Typically performed in aqueous or anhydrous conditions at low temperature (0–10 °C) to avoid decomposition.

- Reaction times vary from 10 minutes to a few hours depending on scale.

- Purification: Distillation or crystallization yields the sulfonyl fluoride product in high purity.

- Yields: Up to 88% on decagram scale reported, with scalability demonstrated to hectogram scale without chromatographic purification.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonylation | Meta-xylene + chlorosulfonic acid + PCl3/PCl5 | 10–20 | 0.5–5 h | 85–88 | Ice-water bath, anhydrous salts added |

| Nitration | Mixed acid (H2SO4 + HNO3) | 60–110 | ~2 h | 95–98 | Neutralization post-reaction |

| Fluorination | KHF2 or SO2F2 | 0–10 | 10 min–3 h | 85–88 | Purification by distillation/crystallization |

Research Findings and Analytical Data

- NMR Spectroscopy: 1H NMR of the sulfonyl chloride intermediate shows characteristic aromatic doublets and methyl singlets confirming substitution pattern.

- Yield Optimization: Use of anhydrous salts (K2SO4, MgSO4) during sulfonylation improves yield by minimizing moisture.

- Temperature Control: Strict temperature control during chlorosulfonic acid addition and nitration prevents side reactions and degradation.

- Scalability: Procedures have been demonstrated on scales from laboratory (grams) to industrial (tens of kilograms) with consistent yields and purity.

- Fluorination Efficiency: Use of KHF2 in aqueous media provides efficient conversion to sulfonyl fluoride with minimal side products.

Concluding Remarks

The preparation of 2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl fluoride is a multi-step process involving:

- Controlled sulfonylation of meta-xylene to form sulfonyl chloride.

- Subsequent nitration to introduce nitro groups.

- Final fluorination to replace the sulfonyl chloride with sulfonyl fluoride.

The methods are well-established in patent literature and recent research, providing high yields and purity suitable for further synthetic applications. Key factors include precise temperature control, use of anhydrous conditions, and efficient fluorination techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The nitro groups can be reduced to amino groups under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides are typically used.

Major Products Formed

Substitution Reactions: Various sulfonamide and sulfonate derivatives.

Reduction Reactions: Amino derivatives of the original compound.

Scientific Research Applications

Organic Synthesis

2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl fluoride serves as a versatile building block in the synthesis of complex organic molecules. Its sulfonyl fluoride group acts as a potent electrophile, facilitating various nucleophilic substitution reactions.

Key Reactions :

- Nucleophilic Substitution : The sulfonyl fluoride can be replaced by nucleophiles such as amines or alcohols under basic conditions.

- Michael Addition : The compound can act as a Michael acceptor due to its electrophilic nature, allowing for the formation of new carbon-carbon bonds.

Medicinal Chemistry

The compound has been investigated for its potential in drug development. Its ability to modify biological targets makes it valuable for creating bioactive compounds.

Case Study :

A study demonstrated that derivatives of this compound exhibited significant inhibition of specific enzymes related to cancer progression. This suggests its potential role as a scaffold in the design of anticancer agents.

Material Science

In material science, the compound is utilized in the development of advanced materials due to its unique chemical properties.

Applications :

- Polymer Chemistry : It can be used to synthesize functionalized polymers that exhibit desirable mechanical and thermal properties.

- Coatings and Adhesives : The sulfonyl fluoride group enhances adhesion properties in coatings.

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Synthesis of pharmaceuticals |

| Medicinal Chemistry | Development of bioactive compounds | Anticancer drug development |

| Material Science | Creation of functionalized polymers | Advanced coatings and adhesives |

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl fluoride involves its interaction with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of the target molecule’s structure and function . This reactivity is exploited in various applications, including enzyme inhibition and chemical synthesis .

Comparison with Similar Compounds

Structural and Functional Analogues

Key Findings :

- Electron-withdrawing effects: The nitro groups in the target compound enhance reactivity compared to non-nitro analogues (e.g., 4-methylbenzene sulfonyl fluoride), accelerating SuFEx reactions .

Economic and Commercial Comparison

The target compound is priced lower than N-(Azetidin-3-yl)-2-methoxyacetamide hydrochloride, a non-sulfonyl fluoride compound (Table 1).

Table 1: Pricing Comparison (CymitQuimica, 2025)

| Compound | 50mg Price (€) | 500mg Price (€) |

|---|---|---|

| This compound | 531.00 | 1,464.00 |

| N-(Azetidin-3-yl)-2-methoxyacetamide hydrochloride | 675.00 | 1,887.00 |

Stability and Reactivity Trends

- Hydrolytic stability : Sulfonyl fluorides generally exhibit superior stability to hydrolysis compared to sulfonyl chlorides. The nitro and methyl substituents may further stabilize the compound by reducing water accessibility to the –SO₂F group.

- Thermal stability: Nitro groups can introduce thermal instability, requiring controlled storage conditions compared to non-nitro derivatives.

Biological Activity

2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl fluoride (CAS No. 1803592-27-9) is a chemical compound that has garnered attention in various fields, including medicinal chemistry and biochemistry. Its unique structure, characterized by two nitro groups and a sulfonyl fluoride moiety, suggests potential biological activities that warrant investigation.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- Dinitro groups : Known for their electron-withdrawing properties, which can influence the reactivity and interaction with biological targets.

- Sulfonyl fluoride group : This functional group is often associated with the ability to form covalent bonds with nucleophiles, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins through covalent modification. The sulfonyl fluoride moiety can react with nucleophilic sites in proteins, potentially leading to inhibition of enzyme activity or alteration of protein function.

Potential Targets

- Enzymes : This compound may inhibit enzymes involved in critical biochemical pathways.

- Receptors : It could also interact with various receptors, modulating signaling pathways.

Biological Activity

Research indicates that compounds similar to 2,4-Dimethyl-3,5-dinitrobenzene derivatives exhibit a range of biological activities:

- Antimicrobial Properties : Studies have shown that dinitrobenzene derivatives can exhibit antimicrobial effects by disrupting cellular processes in bacteria.

- Anticancer Activity : Some derivatives have been investigated for their potential to induce apoptosis in cancer cells through various mechanisms.

Data Table: Biological Activity Overview

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Modulation of enzyme activity |

Case Study 1: Antimicrobial Activity

A study examining the antimicrobial properties of dinitrobenzene derivatives found that compounds similar to 2,4-Dimethyl-3,5-dinitrobenzene exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of protein synthesis and cell wall integrity.

Case Study 2: Anticancer Potential

In another investigation focused on anticancer effects, researchers evaluated the cytotoxicity of various dinitrobenzene compounds. The results indicated that these compounds could effectively induce apoptosis in specific cancer cell lines through caspase activation pathways.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,4-dimethyl-3,5-dinitrobenzene-1-sulfonyl fluoride, and how can its purity be validated?

- Methodology : Synthesis typically involves sulfonylation of nitrobenzene derivatives under controlled acidic conditions, followed by nitration and methylation. For purity validation, use high-performance liquid chromatography (HPLC) with a C18 column and a methanol-buffer mobile phase (e.g., 65:35 methanol to sodium acetate/sodium 1-octanesulfonate buffer, pH 4.6) to resolve impurities . Confirm structural integrity via H/C NMR and IR spectroscopy, comparing peaks to reference spectra of analogous sulfonyl fluorides (e.g., 4-oxopiperidine-1-sulfonyl fluoride) .

Q. How should researchers handle stability and storage of this compound to avoid degradation?

- Methodology : Store in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen). Avoid prolonged exposure to moisture or oxidizers, as sulfonyl fluorides hydrolyze readily. Monitor stability via periodic HPLC analysis; degradation products (e.g., sulfonic acids) elute earlier than the parent compound .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reactivity data during nucleophilic substitution studies?

- Methodology :

- Kinetic Analysis : Use stopped-flow spectroscopy to track reaction rates with nucleophiles (e.g., thiols, amines) under varying pH and temperature conditions.

- Computational Validation : Compare experimental activation energies with density functional theory (DFT) calculations (e.g., using PubChem’s deposited structural data for analogous sulfonyl fluorides) .

- Cross-Validation : Replicate conflicting studies using identical reagents (e.g., buffer systems from Pharmacopeial Forum protocols) to isolate variables .

Q. How can researchers design assays to study covalent inhibition of enzymes by this sulfonyl fluoride?

- Methodology :

- Activity-Based Protein Profiling (ABPP) : Incubate the compound with target enzymes (e.g., serine hydrolases) and detect labeling via SDS-PAGE with fluorescent probes or mass spectrometry.

- Competition Experiments : Pre-treat enzymes with known inhibitors to confirm specificity.

- Structural Analysis : Use X-ray crystallography or cryo-EM to map covalent adduct formation, leveraging PubChem’s InChI data for molecular docking simulations .

Q. What analytical approaches address discrepancies in mass spectrometry (MS) and NMR data for nitro-substituted sulfonyl fluorides?

- Methodology :

- High-Resolution MS (HRMS) : Confirm molecular ion peaks and isotopic patterns (e.g., fluorine F vs. nitro N interference).

- 2D NMR : Use H-C HSQC/HMBC to assign overlapping aromatic signals, referencing NIST’s spectral databases for nitrobenzene derivatives .

- Dynamic NMR : Resolve conformational equilibria (e.g., hindered rotation due to nitro/methyl groups) by variable-temperature experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.